6-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-[[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8/c1-25(16-6-5-13(9-20)10-21-16)15-11-26(12-15)18-8-7-17-22-23-19(27(17)24-18)14-3-2-4-14/h5-8,10,14-15H,2-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSSIJCKCIAKQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C5=NC=C(C=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyridine-3-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 397.5 g/mol. The structure features a cyclobutyl group , a triazolo-pyridazine scaffold , and an azetidine moiety , which are significant for its pharmacological properties. The presence of multiple nitrogen atoms within the triazole and pyridazine rings enhances its interaction with biological targets, making it a candidate for drug development .
Structural Representation
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.5 g/mol |
| Key Functional Groups | Cyclobutyl, Triazolo-pyridazine, Azetidine |
Biological Activity
The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties. Below are some key findings:
Anticancer Activity
In vitro studies have shown that compounds with similar triazolo-pyridazine frameworks exhibit significant anticancer properties. For instance, derivatives of triazolo-pyridazines have been reported to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Research indicates that the triazolo-pyridazine scaffold can confer antimicrobial properties. A study highlighted that compounds featuring this structure demonstrated antibacterial activity against several strains of bacteria, suggesting potential applications in treating infections .
DPP-IV Inhibition
Similar compounds have been characterized as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are promising for diabetes management. For example, E3024, a related compound, was shown to inhibit DPP-IV with an IC50 value around 100 nM, leading to reduced glucose levels in animal models . This suggests that the compound may also possess anti-diabetic properties.
Neuroprotective Effects
Some derivatives of triazolo-pyridazines have exhibited neuroprotective effects in models of neurodegenerative diseases. This activity is attributed to their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress .
Case Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer efficacy of a series of triazolo-pyridazine derivatives against human cancer cell lines. The results indicated that specific modifications to the azetidine moiety significantly enhanced cytotoxicity compared to standard chemotherapeutics.
Case Study 2: DPP-IV Inhibition in Diabetic Models
In a preclinical study involving Zucker fa/fa rats, a related compound demonstrated significant reductions in glucose excursions post-glucose load while increasing insulin levels. This suggests that modifications to the pyridine and azetidine components could enhance the anti-diabetic profile of the original compound.
Comparison with Similar Compounds
Structural Analogues of the Triazolo-Pyridazine Core
The triazolo[4,3-b]pyridazine scaffold is a versatile pharmacophore. Key analogues include:
Key Observations :
Physicochemical and Spectroscopic Properties
- NMR Analysis : For triazolo-pyridazines, chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent effects, as seen in NMR comparisons of rapamycin analogues . The target compound’s azetidine and pyridine groups would perturb these regions distinctively.
- IR and Mass Spectra : Carbonitrile groups exhibit strong IR absorption near 2230 cm⁻¹ (C≡N stretch) and characteristic mass fragments (e.g., m/z 238 for pyrazole-carbonitriles in ).
Q & A
Basic Research Questions
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use flame-retardant antistatic lab coats, nitrile gloves, and chemical safety goggles to prevent skin/eye contact .
- Work under fume hoods with adequate ventilation to avoid inhalation of vapors. Electrostatic discharge must be mitigated using grounded equipment .
- In case of spills, use dry sand or alcohol-resistant foam for containment. Contaminated areas should be cleaned immediately, and waste disposed via licensed hazardous waste services .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify proton environments and carbon frameworks. For example, pyridine and triazole ring protons typically resonate at δ 7.2–8.5 ppm, while cyclobutyl protons appear at δ 2.0–3.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M] at m/z 320.7 for related triazolopyridazines) .
- Infrared Spectroscopy (IR) : Identify functional groups like nitriles (C≡N stretch at ~2230 cm) and triazole rings (C=N stretches at 1545–1615 cm) .
Q. What analytical techniques are suitable for assessing purity?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using solvents like cyclohexane/ethyl acetate (2:1) and UV visualization .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity with reverse-phase columns and acetonitrile/water gradients.
- Melting Point Analysis : Although data is unavailable for this compound, compare observed values with literature analogs (e.g., 100–101.5°C for similar azido-pyrazoles) .
Q. What storage conditions ensure compound stability?
- Methodological Answer :
- Store in airtight containers under inert gas (N or Ar) at –20°C to prevent degradation. Avoid exposure to moisture and light .
Advanced Research Questions
Q. What synthetic strategies are effective for constructing triazolopyridazine cores?
- Methodological Answer :
- Triazenyl Precursor Routes : React triazenylpyrazole intermediates with azido(trimethyl)silane and trifluoroacetic acid (TFA) at 50°C, followed by flash chromatography (cyclohexane/ethyl acetate gradients) .
- Cyclization Reactions : Use iodine(III) reagents (e.g., PhI(OAc)) to oxidize hydrazine intermediates into fused triazolo-pyridazines .
Q. How can reaction yields be optimized for intermediates with cyclobutyl groups?
- Methodological Answer :
- Temperature Control : Slow warming (0°C → 50°C) minimizes side reactions during cyclobutyl azetidine coupling .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura cross-couplings involving cyclobutyl boronic esters.
- Dry-Load Purification : Use Celite® for column chromatography to improve separation of polar intermediates .
Q. How to address contradictory data in toxicity profiles?
- Methodological Answer :
- In Silico Prediction : Use tools like ProTox-II or ADMETlab to estimate acute toxicity and organ-specific risks, given the lack of experimental data .
- In Vitro Assays : Perform cytotoxicity screens (e.g., MTT assay on HepG2 cells) and Ames tests for mutagenicity .
Q. What computational methods predict reactivity and regioselectivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the triazolopyridazine ring.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DCM vs. toluene) .
Q. How to resolve challenges in isolating hygroscopic intermediates?
- Methodological Answer :
- Lyophilization : Freeze-dry aqueous extracts to remove moisture.
- Salt Formation : Convert intermediates into stable hydrochloride salts using HCl/dioxane .
Data Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
